2-(4-ethoxyphenoxy)-N-methylacetamide

Description

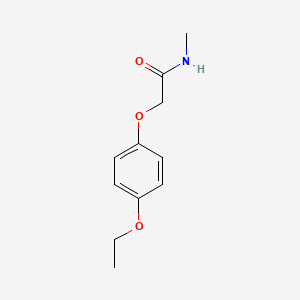

2-(4-Ethoxyphenoxy)-N-methylacetamide is a synthetic acetamide derivative characterized by a 4-ethoxyphenoxy group attached to an acetamide backbone, where the nitrogen atom is substituted with a methyl group. This compound is structurally related to several pharmacologically active acetamides and serves as a candidate for comparative studies with analogs differing in substituents or core frameworks .

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2-(4-ethoxyphenoxy)-N-methylacetamide |

InChI |

InChI=1S/C11H15NO3/c1-3-14-9-4-6-10(7-5-9)15-8-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13) |

InChI Key |

OSJZKCNENVDEPU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenoxy)-N-methylacetamide typically involves the reaction of 4-ethoxyphenol with chloroacetyl chloride to form 2-(4-ethoxyphenoxy)acetyl chloride. This intermediate is then reacted with methylamine to yield the final product. The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenoxy)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The amide group can be reduced to an amine.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can be employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

Oxidation: 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.

Reduction: 2-(4-ethoxyphenoxy)-N-methylamine.

Substitution: Brominated or nitrated derivatives of the phenoxy ring.

Scientific Research Applications

2-(4-ethoxyphenoxy)-N-methylacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study enzyme-substrate interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenoxy)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the amide group can form additional hydrogen bonds. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenoxy Ring

2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide ()

- Structural Differences: The phenoxy ring here contains bromo and dimethyl substituents, introducing steric bulk and electron-withdrawing effects (Br) compared to the ethoxy group in the target compound.

- Implications: Bromo substituents may increase lipophilicity (higher LogP) and alter binding affinity in biological systems.

N-[4-(4-Nitrophenoxy)phenyl]acetamide ()

- Structural Differences: A nitro group (-NO₂) replaces the ethoxy group, creating strong electron-withdrawing effects.

- Crystal structure data reveal intermolecular N–H⋯O hydrogen bonds, suggesting solid-state packing differences compared to the ethoxy analog .

2-(2-Ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide ()

- Structural Differences : Contains an ethoxy group at the ortho position and a formyl group (-CHO) at the para position.

- Implications : The formyl group introduces electrophilicity, enabling reactivity in condensation reactions. Ortho-substitution may sterically hinder interactions with enzymes or receptors compared to para-substituted analogs .

Variations in the Acetamide Backbone

BQR695 (2-[[7-(3,4-Dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide) ()

- Structural Differences: Incorporates a quinoxaline core instead of a phenoxy group.

- Biological Activity : Demonstrates anti-plasmodial activity via PfPI4-kinase inhibition. The N-methylacetamide moiety is critical for binding, highlighting the importance of this group in bioactivity .

Hexamethylenebisacetamide ()

- Structural Differences : A dimeric structure with two N-methylacetamide groups linked by a hexamethylene chain.

- Implications: The flexible C6 chain enhances erythroleukemic differentiation activity compared to monomers. This suggests that dimerization of N-methylacetamide units can amplify biological effects, though the target compound lacks this feature .

N-(2-(5-Cyanothiophen-2-yl)ethyl)-N-methylacetamide ()

- Structural Differences: Features a cyanothiophene-ethyl group instead of phenoxy.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: Ethoxy and methoxy groups increase LogP compared to nitro or cyano substituents.

- Stability : N-methyl substitution () reduces susceptibility to hydrolysis compared to primary amides.

Biological Activity

2-(4-Ethoxyphenoxy)-N-methylacetamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C11H15NO3

- Molecular Weight : 209.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions, which can affect enzyme activity and receptor binding.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, showing a minimum inhibitory concentration (MIC) that suggests potential for use in treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases. The mechanism appears to involve the suppression of NF-κB signaling pathways.

Cytotoxicity

Cytotoxicity assays conducted on human cell lines indicate that while the compound possesses antimicrobial and anti-inflammatory properties, it also exhibits cytotoxic effects at higher concentrations. The half-maximal inhibitory concentration (IC50) was determined to be around 25 µM for certain cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against multi-drug resistant strains of bacteria isolated from patients with chronic infections. Results showed that the compound effectively inhibited bacterial growth, leading researchers to propose it as a candidate for further development into an antibiotic.

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory bowel disease (IBD), this compound was administered in animal models. The results indicated a significant reduction in inflammation markers and improved histological scores in treated animals compared to controls.

Research Findings

Recent literature highlights the diverse applications of this compound:

- Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation processes.

- Potential as a Drug Candidate : Ongoing pharmacokinetic studies are exploring its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its viability as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.